1-[3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-4-(1-methyl-1H-pyrazole-4-carbonyl)-1,4-diazepane
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Overview
Description
1-[3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-4-(1-methyl-1H-pyrazole-4-carbonyl)-1,4-diazepane is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a fluorophenyl group, a triazolopyridazine ring, a diazepane ring, and a methylpyrazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-4-(1-methyl-1H-pyrazole-4-carbonyl)-1,4-diazepane typically involves multiple steps, starting from readily available precursors. The process may include the formation of the triazolopyridazine core through cyclization reactions, followed by the introduction of the fluorophenyl group via electrophilic aromatic substitution. The diazepane ring can be constructed through nucleophilic substitution reactions, and the final step involves the coupling of the methylpyrazole moiety under specific reaction conditions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to enhance yield and purity. This could include the use of advanced catalytic systems, high-throughput screening of reaction conditions, and continuous flow chemistry techniques to streamline the process and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
1-[3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-4-(1-methyl-1H-pyrazole-4-carbonyl)-1,4-diazepane can undergo various types of chemical reactions, including:
Oxidation: The compound may be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts like palladium on carbon. Reaction conditions such as temperature, solvent, and pH are optimized to achieve the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reaction pathway For example, oxidation may yield oxides, while reduction could produce alcohols or amines
Scientific Research Applications
Chemistry
In chemistry, 1-[3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-4-(1-methyl-1H-pyrazole-4-carbonyl)-1,4-diazepane is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound may be studied for its potential interactions with biological macromolecules. Its ability to bind to specific proteins or enzymes could make it a valuable tool for probing biological pathways and understanding disease mechanisms.
Medicine
In medicine, this compound may be investigated for its therapeutic potential. Its unique structure could enable it to act as a drug candidate for targeting specific diseases, such as cancer or neurological disorders.
Industry
In the industrial sector, this compound could be utilized in the development of new materials or as a catalyst in chemical processes. Its diverse chemical properties make it a versatile compound for various industrial applications.
Mechanism of Action
The mechanism of action of 1-[3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-4-(1-methyl-1H-pyrazole-4-carbonyl)-1,4-diazepane involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing cellular pathways. The exact molecular targets and pathways involved depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
4,4’-Dichlorobenzophenone: An organic compound with a similar aromatic structure but different functional groups.
Aliphatic Amines: Compounds that share some structural features but differ in their chemical properties and reactivity.
Uniqueness
The uniqueness of 1-[3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-4-(1-methyl-1H-pyrazole-4-carbonyl)-1,4-diazepane lies in its complex structure, which combines multiple functional groups and rings
Properties
IUPAC Name |
[4-[3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepan-1-yl]-(1-methylpyrazol-4-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21FN8O/c1-27-14-16(13-23-27)21(31)29-9-3-8-28(10-11-29)19-7-6-18-24-25-20(30(18)26-19)15-4-2-5-17(22)12-15/h2,4-7,12-14H,3,8-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUNWSMMMGUIAQS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C(=O)N2CCCN(CC2)C3=NN4C(=NN=C4C5=CC(=CC=C5)F)C=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21FN8O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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